molecular formula C16H15NO2 B3908062 (2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one

(2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one

Cat. No.: B3908062
M. Wt: 253.29 g/mol
InChI Key: ZIIGWJIVVIJZMO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a phenyl group and a hydroxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one typically involves the condensation of an appropriate aldehyde with an amine in the presence of a base. One common method is the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction of the enone group can lead to the formation of saturated ketones.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This can disrupt the normal function of the enzyme and lead to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

    (2E)-3-[(2-hydroxyphenyl)amino]-1-phenylprop-2-en-1-one: Similar structure but with a shorter carbon chain.

    (2E)-3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one: Similar structure with a methoxy group on the phenyl ring.

Uniqueness: (2E)-3-[(2-hydroxyphenyl)amino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group allows for hydrogen bonding, which can enhance its interaction with biological targets. Additionally, the enone moiety provides a site for various chemical modifications, making it a versatile compound for synthetic applications.

Properties

IUPAC Name

(E)-3-(2-hydroxyanilino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(17-14-9-5-6-10-15(14)18)11-16(19)13-7-3-2-4-8-13/h2-11,17-18H,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIGWJIVVIJZMO-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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